
CID 23264441
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloropropyl)-1,1,3,3-tetramethyldisiloxane is an organosilicon compound with the molecular formula C7H17ClOSi2. This compound is characterized by the presence of a chloropropyl group attached to a disiloxane backbone. It is a colorless liquid that is used in various chemical reactions and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(3-Chloropropyl)-1,1,3,3-tetramethyldisiloxane can be synthesized through several methods. One common method involves the hydrosilylation reaction, where a chloropropylsilane is reacted with a disiloxane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, making it an efficient and scalable process.
Industrial Production Methods
In industrial settings, the production of 1-(3-Chloropropyl)-1,1,3,3-tetramethyldisiloxane often involves continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions allows for high throughput and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Chloropropyl)-1,1,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloropropyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new compounds.
Hydrosilylation Reactions: The disiloxane backbone can participate in hydrosilylation reactions with alkenes or alkynes, leading to the formation of new silicon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions typically occur under mild conditions, such as room temperature and neutral pH.
Hydrosilylation Reactions: Platinum or rhodium catalysts are commonly used, and the reactions are often carried out at elevated temperatures (50-100°C) to enhance the reaction rate.
Major Products Formed
Substitution Reactions: Products include various organosilicon compounds with different functional groups, such as amino, hydroxyl, or thiol groups.
Hydrosilylation Reactions: Products include silicon-containing alkanes or alkenes, which can be further functionalized for various applications.
Aplicaciones Científicas De Investigación
1-(3-Chloropropyl)-1,1,3,3-tetramethyldisiloxane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organosilicon compounds. It is also employed in the development of new catalysts and materials.
Biology: Utilized in the modification of biomolecules and surfaces to enhance their properties, such as increasing hydrophobicity or biocompatibility.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices due to its biocompatibility and stability.
Industry: Applied in the production of silicone-based materials, such as sealants, adhesives, and coatings, due to its excellent thermal and chemical stability.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloropropyl)-1,1,3,3-tetramethyldisiloxane involves its ability to undergo various chemical reactions, leading to the formation of new compounds with desired properties. The chloropropyl group can participate in nucleophilic substitution reactions, while the disiloxane backbone can engage in hydrosilylation reactions. These reactions enable the compound to modify surfaces, enhance material properties, and serve as a precursor for more complex molecules.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Chlorophenyl)piperazine: A compound with a similar chloropropyl group but a different backbone structure.
1-Bromo-3-chloropropane: Another halogenated compound with similar reactivity but different applications.
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine: A compound with both chloropropyl and chlorophenyl groups, used in different contexts.
Uniqueness
1-(3-Chloropropyl)-1,1,3,3-tetramethyldisiloxane is unique due to its disiloxane backbone, which imparts excellent thermal and chemical stability. This makes it particularly valuable in applications requiring durable and stable materials. Additionally, its ability to undergo both substitution and hydrosilylation reactions provides versatility in chemical synthesis and material modification.
Propiedades
Fórmula molecular |
C7H18ClOSi2 |
|---|---|
Peso molecular |
209.84 g/mol |
InChI |
InChI=1S/C7H18ClOSi2/c1-10(2)9-11(3,4)7-5-6-8/h5-7H2,1-4H3 |
Clave InChI |
SKQCZOXBLCNCIU-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)O[Si](C)(C)CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-{2-[4-(Ethylamino)naphthalen-1-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14619478.png)

![5H-Benzo[a]phenothiazin-5-one, 9,11-dimethyl-6-(phenylamino)-](/img/structure/B14619490.png)
![1-Chloro-2-[(2,3-dimethoxy-2-methylpropoxy)methyl]benzene](/img/structure/B14619498.png)
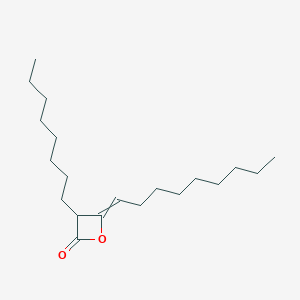
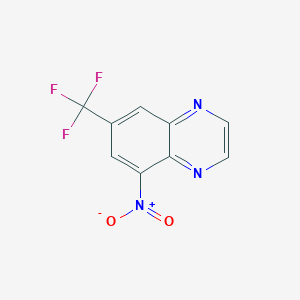
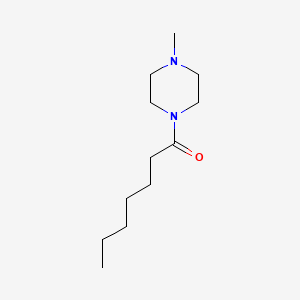
![5-Methyl-4,7-dihydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14619527.png)
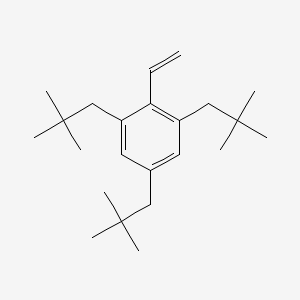
![Decahydro-1H-3,6-methanocyclobuta[d]naphthalen-1-one](/img/structure/B14619542.png)

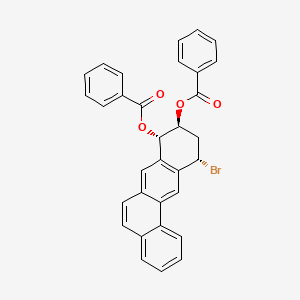
![N-[4-bromo-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[4,5-c]pyridin-6-yl]acetamide](/img/structure/B14619552.png)

